![molecular formula C10H15N3O4S B1522570 2-(Butylamino)-5-nitrobenzenesulfonamide CAS No. 1286648-18-7](/img/structure/B1522570.png)
2-(Butylamino)-5-nitrobenzenesulfonamide
Overview
Description
2-(Butylamino)-5-nitrobenzenesulfonamide, also known as BNS, is an aminobenzenesulfonamide that has a wide range of uses in scientific research. BNS is an important intermediate in the synthesis of a variety of compounds with potential applications in medicine, agriculture, and materials science. BNS is also a key component in the synthesis of a number of pharmaceuticals, such as antimalarials and antibiotics. As a result, BNS has become an important tool for scientists in the development of new drugs and other compounds.
Scientific Research Applications
Fluorescent Probes in Bioimaging
2-(Butylamino)-5-nitrobenzenesulfonamide: derivatives have been synthesized as promising fluorophores showing dual-state emission . These compounds efficiently emit visible light upon photoexcitation both in solution and in the solid state, a phenomenon known as dual-state emission (DSE) . This property is particularly valuable in bioimaging applications where the ability to track and image biological processes in both living cells and tissue samples is crucial.
Self-Healing Materials
The compound has been utilized in the design of self-healing elastomers . These materials can autonomously repair damage, extending their lifespan and functionality. This is particularly relevant in the development of durable biomedical devices that can withstand wear and tear within the human body.
Analytical Chemistry
In analytical chemistry, derivatives of 2-(Butylamino)-5-nitrobenzenesulfonamide are used in the synthesis of complex organic compounds which can serve as analytical reagents . These reagents are crucial for various assays and chemical analyses, providing specificity and sensitivity in detection methods.
Environmental Sensing
The fluorescent properties of 2-(Butylamino)-5-nitrobenzenesulfonamide derivatives make them suitable for environmental sensing applications . They can be used to develop sensors that detect pollutants or changes in environmental conditions by monitoring fluorescence changes.
Pharmaceutical Research
In pharmaceutical research, the compound’s derivatives are explored for their potential in drug design and delivery systems . Their ability to form bonds and interact at the molecular level can be harnessed to create more effective drug delivery mechanisms.
Materials Science
The compound is involved in the creation of innovative materials with unique properties such as enhanced adhesion force and elasticity . These materials have potential applications in various industries, including automotive, aerospace, and consumer electronics.
properties
IUPAC Name |
2-(butylamino)-5-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-2-3-6-12-9-5-4-8(13(14)15)7-10(9)18(11,16)17/h4-5,7,12H,2-3,6H2,1H3,(H2,11,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNMAMJCPBXHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylamino)-5-nitrobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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